(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide
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Overview
Description
(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the CuI-catalyzed aerobic oxidative synthesis, which uses 2-aminopyridines and acetophenones as starting materials
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow chemistry techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols
Scientific Research Applications
Chemistry: In chemistry, (Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine: In the field of medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, this compound might be used in the development of new materials or as a component in chemical processes. Its unique properties could make it useful in applications such as catalysis or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to (Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide include other imidazo[1,2-a]pyridines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c18-11-13(17(22)20-14-6-2-1-3-7-14)10-15-12-19-16-8-4-5-9-21(15)16/h4-5,8-10,12,14H,1-3,6-7H2,(H,20,22)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDZDRJKKTVSQY-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN=C3N2C=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CN=C3N2C=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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